molecular formula C12H16N2OS B269145 N-(4-isopropylbenzoyl)-N'-methylthiourea

N-(4-isopropylbenzoyl)-N'-methylthiourea

Cat. No. B269145
M. Wt: 236.34 g/mol
InChI Key: HVHKAFXEQIWZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzoyl)-N'-methylthiourea, also known as IBMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(4-isopropylbenzoyl)-N'-methylthiourea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. N-(4-isopropylbenzoyl)-N'-methylthiourea has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(4-isopropylbenzoyl)-N'-methylthiourea has been found to exhibit various other biochemical and physiological effects. Studies have shown that N-(4-isopropylbenzoyl)-N'-methylthiourea has antioxidant activity, protects against oxidative stress, and has anti-inflammatory properties. N-(4-isopropylbenzoyl)-N'-methylthiourea has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-isopropylbenzoyl)-N'-methylthiourea in lab experiments is its low toxicity and high selectivity. N-(4-isopropylbenzoyl)-N'-methylthiourea has been found to be well-tolerated in animal models and has a low risk of side effects. However, one limitation of using N-(4-isopropylbenzoyl)-N'-methylthiourea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-isopropylbenzoyl)-N'-methylthiourea. One area of focus could be on developing more efficient synthesis methods for N-(4-isopropylbenzoyl)-N'-methylthiourea that improve yield and purity. Another area of research could be on investigating the potential applications of N-(4-isopropylbenzoyl)-N'-methylthiourea in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-isopropylbenzoyl)-N'-methylthiourea and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-isopropylbenzoyl)-N'-methylthiourea can be achieved through the reaction of 4-isopropylbenzoyl chloride with methylthiourea in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

N-(4-isopropylbenzoyl)-N'-methylthiourea has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(4-isopropylbenzoyl)-N'-methylthiourea exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.

properties

Product Name

N-(4-isopropylbenzoyl)-N'-methylthiourea

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

N-(methylcarbamothioyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C12H16N2OS/c1-8(2)9-4-6-10(7-5-9)11(15)14-12(16)13-3/h4-8H,1-3H3,(H2,13,14,15,16)

InChI Key

HVHKAFXEQIWZAV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC

Origin of Product

United States

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